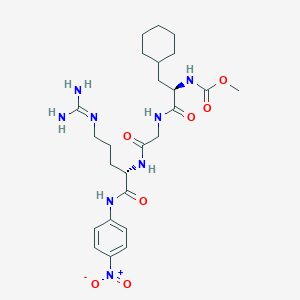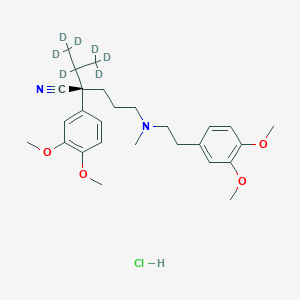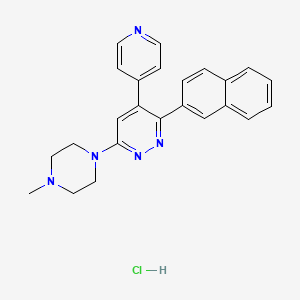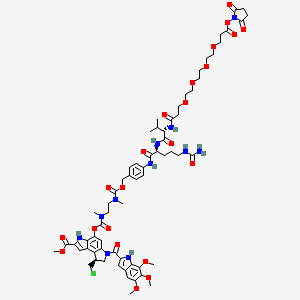
tert-OMe-byakangelicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-OMe-byakangelicin is a coumarin derivative known for its biological activities. It is primarily derived from the roots of Angelica dahurica, a plant commonly used in traditional medicine. This compound has been studied for its potential to enhance adrenaline-induced lipolysis and inhibit insulin-stimulated triglyceride synthesis in fat cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-OMe-byakangelicin can be synthesized through various chemical routes. One common method involves the extraction of byakangelicin from natural sources such as Angelica dahurica, followed by methylation to introduce the tert-butyl group. The extraction process typically involves the use of solvents like ethanol or methanol, and the methylation step can be achieved using reagents like methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plant sources, followed by purification and chemical modification. The use of ionic liquids has been explored to enhance the efficiency of extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions
tert-OMe-byakangelicin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
tert-OMe-byakangelicin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study coumarin derivatives and their reactivity.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of tert-OMe-byakangelicin involves its interaction with various molecular targets and pathways. It enhances the lipolytic effect of adrenaline by increasing the breakdown of triglycerides in fat cells. Additionally, it inhibits insulin-stimulated triglyceride synthesis, thereby reducing fat accumulation . The compound also exhibits anti-inflammatory properties by modulating the activity of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Byakangelicin: A closely related compound with similar biological activities.
Byakangelicol: Another coumarin derivative with comparable effects on fat cell metabolism.
Oxypeucedanin: A coumarin known for its anti-inflammatory and anti-fibrotic properties.
Uniqueness
tert-OMe-byakangelicin is unique due to its enhanced lipolytic activity and ability to inhibit triglyceride synthesis more effectively than its analogs. Its specific molecular structure, including the tert-butyl group, contributes to its distinct biological activities .
Properties
Molecular Formula |
C18H20O7 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
9-(2-hydroxy-3-methoxy-3-methylbutoxy)-4-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C18H20O7/c1-18(2,22-4)12(19)9-24-17-15-11(7-8-23-15)14(21-3)10-5-6-13(20)25-16(10)17/h5-8,12,19H,9H2,1-4H3 |
InChI Key |
SCGNAXSXMSFZME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate](/img/structure/B11931601.png)
![but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B11931611.png)

![N-[(1R)-1-[4-[3-(difluoromethyl)-2-methoxypyridin-4-yl]cyclohexyl]propyl]-6-methoxypyridine-3-carboxamide](/img/structure/B11931624.png)
![4-[2-[5-(Chloromethyl)-4-[4-(trifluoromethoxy)phenyl]triazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B11931629.png)

![3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol](/img/structure/B11931660.png)

![1-(benzenesulfonyl)-N-[(2R)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B11931667.png)

![1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B11931686.png)
![(7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11931689.png)
![(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1R)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11931696.png)
![6-{[(1r)-1-(4-Chlorophenyl)ethyl]amino}-1-Cyclopentyl-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B11931703.png)
